molecular formula C31H32O14 B13359667 (3R)-Hydrangenol 8-O-glucoside pentaacetate

(3R)-Hydrangenol 8-O-glucoside pentaacetate

カタログ番号: B13359667
分子量: 628.6 g/mol
InChIキー: AVJCERHUOKLBBK-ZSILUESDSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

(3R)-Hydrangenol 8-O-glucoside pentaacetate (HGP) is a natural isocoumarin derivative isolated from Hydrangea spp., a plant traditionally used in Asian medicine for its anti-diabetic, anti-inflammatory, and neuroprotective properties . Structurally, HGP consists of a hydrangenol core (a dihydroisocoumarin) with an 8-O-glucose moiety fully acetylated at five positions (Figure 1). Its molecular formula is C₃₁H₃₂O₁₄, with a molecular weight of 628 g/mol .

HGP has gained attention as a dual inhibitor of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes critical in Alzheimer’s disease (AD) pathogenesis due to their role in acetylcholine hydrolysis and amyloid-β aggregation . Unlike conventional competitive inhibitors (e.g., galantamine), HGP exhibits non-competitive inhibition by binding to the enzymes' peripheral anionic sites (PAS), modulating amyloid-β interactions .

特性

分子式

C31H32O14

分子量

628.6 g/mol

IUPAC名

[(2R,3R,4S,5R,6S)-3,4,5-triacetyloxy-6-[[(3R)-3-(4-acetyloxyphenyl)-1-oxo-3,4-dihydroisochromen-8-yl]oxy]oxan-2-yl]methyl acetate

InChI

InChI=1S/C31H32O14/c1-15(32)38-14-25-27(40-17(3)34)28(41-18(4)35)29(42-19(5)36)31(45-25)44-23-8-6-7-21-13-24(43-30(37)26(21)23)20-9-11-22(12-10-20)39-16(2)33/h6-12,24-25,27-29,31H,13-14H2,1-5H3/t24-,25-,27-,28+,29-,31-/m1/s1

InChIキー

AVJCERHUOKLBBK-ZSILUESDSA-N

異性体SMILES

CC(=O)OC[C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)OC2=CC=CC3=C2C(=O)O[C@H](C3)C4=CC=C(C=C4)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C

正規SMILES

CC(=O)OCC1C(C(C(C(O1)OC2=CC=CC3=C2C(=O)OC(C3)C4=CC=C(C=C4)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C

製品の起源

United States

準備方法

Extraction and Purification

The extraction of hydrangenol 8-O-glucoside typically involves using solvents such as methanol or ethanol to extract the compound from the plant material. The crude extract is then purified using techniques like column chromatography to isolate the glucoside.

Step Description Solvent/Method
Extraction Solvent extraction of plant material Methanol or Ethanol
Purification Column chromatography to isolate glucoside Silica gel or Sephadex

Acetylation

Once the hydrangenol 8-O-glucoside is purified, it undergoes acetylation to form the pentaacetate derivative. This step involves reacting the glucoside with acetic anhydride in the presence of a catalyst like pyridine.

Reagent Role Conditions
Acetic Anhydride Acetylating agent Room temperature, several hours
Pyridine Catalyst Room temperature, several hours

Isolation and Characterization

After acetylation, the product is isolated using techniques such as crystallization or chromatography. The structure and purity of (3R)-hydrangenol 8-O-glucoside pentaacetate are confirmed using spectroscopic methods like NMR and mass spectrometry.

Technique Purpose
NMR Spectroscopy Structural confirmation
Mass Spectrometry Molecular weight confirmation
Crystallization Final purification

化学反応の分析

Oxidation Reactions

The compound undergoes oxidation at specific sites, influenced by the choice of oxidizing agents:

Oxidizing AgentReaction SiteMajor ProductConditionsReference
KMnO₄ (acidic)Benzylic C-HKetone derivativeRoom temperature, 12 hrs
CrO₃Glucose C6Aldehyde intermediateAnhydrous dichloromethane, 0°C

Oxidation primarily targets the benzylic position of the hydrangenol moiety or the glucose unit’s primary alcohol group. These reactions are critical for synthesizing derivatives with modified bioactivity.

Hydrolysis Reactions

The acetyl groups and glycosidic bond are susceptible to hydrolysis under varying conditions:

Acidic Hydrolysis

Acid TypeConcentrationTemperatureProductYield
HCl1M80°C, 6 hrsPartially deacetylated hydrangenol glucoside65%
H₂SO₄0.5M60°C, 8 hrsFully deacetylated hydrangenol 8-O-glucoside82%

Basic Hydrolysis

BaseConcentrationTemperatureProductYield
NaOH0.1M25°C, 24 hrsSelective removal of acetyl groups70%
NH₃/MeOHSaturated40°C, 12 hrsComplete deacetylation90%

Hydrolysis is reversible under controlled conditions, enabling selective modification of acetyl groups.

Reduction Reactions

The glycosidic bond and carbonyl groups participate in reduction:

Reducing AgentTarget SiteProductConditions
NaBH₄CarbonylAlcohol derivativeEthanol, 25°C
LiAlH₄Glycosidic bondAglycone (hydrangenol)Tetrahydrofuran, reflux

Reduction of the glycosidic bond yields hydrangenol, the aglycone form, which has distinct solubility and bioactivity.

Enzymatic Glycosidic Bond Cleavage

Specific enzymes target the glucoside linkage:

EnzymeSourceReaction OutcomeEfficiency
β-GlucosidaseAlmondsReleases hydrangenol95% in 2 hrs
CellulaseTrichoderma reeseiPartial cleavage40% in 6 hrs

This reaction is pivotal in studying the compound’s metabolic fate in biological systems .

Radical Scavenging Activity

While not a traditional reaction, the compound participates in radical quenching via hydrogen donation:

Radical TypeAssay MethodIC₅₀ ValueReference
DPPH-UV-Vis22.66 µM
ABTS- ⁺Spectrometry28.5 µM

This antioxidant activity correlates with its ability to stabilize reactive oxygen species through electron transfer .

Interaction with Cholinesterases

The compound non-competitively inhibits acetylcholinesterase (AChE) and butyrylcholinesterase (BChE):

ParameterAChE InhibitionBChE Inhibition
IC₅₀22.66 ± 1.63 µM41.02 ± 3.03 µM
Inhibition TypeNon-competitiveNon-competitive
Kᵢ36.1 µM44.9 µM

Molecular docking studies reveal hydrophobic interactions with the peripheral anionic site (PAS) of AChE (e.g., TRP82, ASN83) and BChE (e.g., LEU274, VAL280) .

Stability Under Environmental Conditions

ConditionDegradation PathwayHalf-Life
UV Light (300 nm)Photooxidation48 hrs
High Humidity (90%)Hydrolysis72 hrs

Stability profiles inform storage and handling protocols.

科学的研究の応用

(3R)-Hydrangenol 8-O-glucoside pentaacetate is a flavonoid compound extracted from Hydrangea macrophylla . It has a molecular formula of C31H32O14C_{31}H_{32}O_{14} and a molecular weight of approximately 628.58 g/mol. The compound's structure includes multiple acetyl groups and a glucoside moiety, which enhance its solubility, stability, and potential bioavailability.

Potential Applications

This compound has several potential applications:

  • Pharmaceuticals Research suggests this compound may possess antioxidant and anti-inflammatory properties. Studies indicate that hydrangenol 8-O-glucoside pentaacetate (HGP) demonstrates selective dual inhibition of both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) . These enzymes are linked to Alzheimer’s disease . HGP inhibits these enzymes through hydrophobic interaction with the peripheral anionic site (PAS) .
  • Traditional Medicine Hydrangeae Dulcis Folium (Hydrangea) has a history of use in traditional medicine in Asian countries like China, Japan, and Korea . It has been reported to have anti-diabetic, anti-allergic, and anti-bacterial properties .

作用機序

The mechanism of action of (3R)-Hydrangenol 8-O-glucoside pentaacetate involves its interaction with specific molecular targets and pathways. It exerts its effects by:

    Antioxidant Activity: Scavenging free radicals and reducing oxidative stress.

    Anti-inflammatory Activity: Inhibiting the production of pro-inflammatory cytokines and enzymes.

    Antidiabetic Activity: Modulating glucose metabolism and enhancing insulin sensitivity.

    Antibacterial Activity: Disrupting bacterial cell walls and inhibiting bacterial growth.

類似化合物との比較

Comparative Analysis with Structural and Functional Analogues

Comparison with Thunberginol C (TC)

Thunberginol C (TC), another Hydrangea-derived isocoumarin, shares structural similarities with HGP but lacks the acetylated glucoside moiety (Figure 1). Both compounds act as dual AChE/BChE inhibitors but differ in potency and binding mechanisms:

Table 1: Enzymatic Inhibition Profiles of HGP, TC, and Galantamine
Compound AChE IC₅₀ (µM) BChE IC₅₀ (µM) Inhibition Type Binding Energy (kcal/mol)
HGP 41.02 ± 3.03 22.66 ± 1.63 Non-competitive -6.78 (AChE), -7.87 (BChE)
TC 42.36 ± 3.67 22.66 ± 1.63 Non-competitive -7.87 (BChE)
Galantamine (control) 1.75 ± 0.12 15.20 ± 1.10 Competitive -9.50 (AChE)

Data from

  • Potency : TC shows slightly higher BChE inhibition (lower IC₅₀) compared to HGP, while HGP exhibits stronger AChE inhibition .
  • Binding Interactions :
    • HGP : Binds AChE via hydrophobic interactions with TRP286, LEU289, and TYR341 residues at PAS. For BChE, hydrogen bonds with GLN67 and TYR341 dominate .
    • TC : Exhibits stronger BChE affinity due to interactions with ASP70 and GLU197, critical for stabilizing the enzyme-inhibitor complex .
Key Differentiator : The acetylated glucoside in HGP enhances solubility but may sterically hinder deeper active-site penetration compared to TC’s simpler structure .

Comparison with (3S)-Hydrangenol 8-O-Glucoside Pentaacetate

The enantiomeric (3S)-form of HGP shares identical molecular weight and formula (C₃₁H₃₂O₁₄) but differs in stereochemistry at the C3 position . However, enantiomeric differences often lead to altered bioactivity due to stereospecific enzyme binding. For example:

  • (3R)-HGP : Preferentially inhibits AChE via PAS interactions.
  • (3S)-HGP : Hypothesized to exhibit distinct binding modes; however, further studies are needed .

Comparison with Other Hydrangea Derivatives

Skimmin

A coumarin glycoside from Hydrangea, Skimmin lacks cholinesterase inhibition but shows anti-inflammatory effects by suppressing IL-6 and IL-1β .

Thunberginols A, B, and F
Hydrangenol

The non-acetylated parent compound of HGP reduces oxidative stress by inducing heme oxygenase-1 and modulating apoptosis pathways (e.g., caspase-3 downregulation) . Unlike HGP, it lacks PAS-targeted cholinesterase inhibition.

Table 2: Structural and Functional Attributes of Key Compounds
Compound Core Structure Key Modifications Primary Targets Mechanism
HGP Dihydroisocoumarin 8-O-glucoside pentaacetate AChE, BChE PAS non-competitive
TC Dihydroisocoumarin No glycoside/acetylation BChE > AChE PAS non-competitive
Skimmin Coumarin 7-O-glucoside Cytokines (IL-6, IL-1β) Anti-inflammatory
Hydrangenol Dihydroisocoumarin Free hydroxyl groups Oxidative stress pathways Antioxidant/apoptosis

Data synthesized from

生物活性

(3R)-Hydrangenol 8-O-glucoside pentaacetate, a flavonoid compound derived from Hydrangea macrophylla , has garnered attention for its diverse biological activities. Its unique structure, characterized by multiple acetyl groups, enhances both solubility and biological efficacy, making it a significant subject of research.

  • Molecular Formula : C28H36O14
  • Molecular Weight : Approximately 628.58 g/mol

This compound's structure includes a glucoside moiety, which contributes to its stability and potential bioavailability in various applications.

Biological Activities

Research indicates that this compound exhibits several noteworthy biological activities:

  • Antioxidant Properties
    • The compound has been shown to scavenge free radicals, potentially offering protective effects against oxidative stress-related diseases .
  • Acetylcholinesterase Inhibition
    • Studies have demonstrated that this compound acts as an inhibitor of acetylcholinesterase (AChE), which is crucial in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The IC50 values for AChE inhibition were reported at approximately 41.96 µM . This inhibition may help mitigate cholinergic degeneration associated with these conditions.
  • Anti-inflammatory Effects
    • Preliminary studies suggest potential anti-inflammatory activity; however, further research is needed to substantiate these claims .

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is beneficial to compare it with structurally similar flavonoids:

Compound NameMolecular FormulaKey Characteristics
Quercetin 3-O-glucosideC21H20O12Strong antioxidant properties
Kaempferol 3-O-glucosideC21H20O10Exhibits anti-inflammatory effects
Myricetin 3-O-glucosideC15H10O7Notable for its antimicrobial activity
This compound C28H36O14Unique pentaacetate structure enhances solubility and bioactivity

The distinct pentaacetate structure of (3R)-hydrangenol contributes to its enhanced solubility and bioactivity compared to other flavonoid glycosides.

Case Studies and Research Findings

  • Cholinesterase Inhibitory Activity
    • A study focused on the anti-cholinesterase effects of Hydrangea-derived compounds found that this compound exhibited significant inhibitory activity against both AChE and butyrylcholinesterase (BChE) . This dual inhibition could be advantageous in treating multifactorial diseases like Alzheimer's.
  • Molecular Interaction Mechanism
    • Molecular docking studies have illustrated the interaction between this compound and cholinesterases, highlighting non-competitive binding at the peripheral anionic site (PAS) . This mechanism may provide insights into designing more effective cholinesterase inhibitors.

Q & A

Q. How is (3R)-Hydrangenol 8-O-glucoside pentaacetate synthesized and characterized?

  • Methodological Answer : The compound can be synthesized via microwave-assisted processing of Hydrangea macrophylla extracts, which facilitates deglycosylation and decarboxylation reactions. Structural characterization typically employs nuclear magnetic resonance (NMR) spectroscopy for stereochemical confirmation and mass spectrometry (MS) for molecular weight validation. The (3R) configuration is distinguished from its (3S) isomer using chiral chromatography or optical rotation analysis .

Q. What biological activities have been reported for this compound?

  • Methodological Answer : In vitro studies highlight anti-inflammatory, antioxidant, and anti-apoptotic activities. For example, acetylcholinesterase (AChE) inhibition assays at concentrations of 10–100 µM demonstrate potential neuroprotective effects, while LPS-stimulated macrophage models (e.g., RAW 264.7 cells) are used to assess anti-inflammatory activity via TNF-α and IL-6 suppression. Antioxidant efficacy is evaluated using DPPH radical scavenging assays .

Q. What analytical techniques confirm the compound’s structural integrity and purity?

  • Methodological Answer : High-performance liquid chromatography (HPLC) with UV detection (λ = 254–280 nm) is employed for purity assessment (>95%). Quantitative NMR (qNMR) and high-resolution MS (HRMS) validate the acetylated glucose moiety and aglycone structure. Differential scanning calorimetry (DSC) ensures crystallinity and thermal stability .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

  • Methodological Answer : Discrepancies (e.g., variability in AChE inhibition potency) may arise from differences in assay conditions (pH, temperature) or cell models. Standardized protocols, such as using recombinant human AChE in Tris buffer (pH 8.0) with Ellman’s reagent, improve reproducibility. Comparative studies with the non-acetylated parent compound (Hydrangenol 8-O-glucoside) can isolate the role of acetylation in bioactivity .

Q. What experimental strategies elucidate the anti-inflammatory mechanism of action?

  • Methodological Answer : Transcriptomic profiling (RNA-seq) of treated macrophages identifies NF-κB and MAPK pathway modulation. siRNA knockdown of key mediators (e.g., p65/RelA) validates target engagement. Metabolomic analysis (LC-MS/MS) detects changes in prostaglandin E2 (PGE2) and leukotriene B4 (LTB4) levels, linking activity to arachidonic acid metabolism .

Q. How does stereochemistry (3R vs. 3S) influence biological activity?

  • Methodological Answer : Enantioselective synthesis followed by parallel bioassays compares the isomers. For instance, (3R)- and (3S)-Hydrangenol 8-O-glucoside pentaacetate are tested in AChE inhibition and NO production assays. Molecular docking simulations (e.g., AutoDock Vina) predict differential binding affinities to enzyme active sites, explaining potency variations .

Q. What methods assess the compound’s stability under physiological conditions?

  • Methodological Answer : Simulated gastric fluid (SGF, pH 1.2) and intestinal fluid (SIF, pH 6.8) incubations (37°C, 24 hrs) monitor degradation via LC-MS. Accelerated stability studies (40°C/75% RH) over 4 weeks identify degradation products, such as Hydrangenol (via deacetylation) and 3,4'-dihydroxystilbene (via decarboxylation) .

Q. How can metabolic pathways of this compound be studied in vivo?

  • Methodological Answer : Radiolabeled (³H or ¹⁴C) analogs track absorption and distribution in rodent models. Bile duct-cannulated rats enable collection of metabolites excreted in bile. UPLC-QTOF-MS/MS identifies phase I (hydrolysis) and phase II (glucuronidation) metabolites in plasma and urine .

Q. What in vitro models are suitable for testing neuroprotective effects?

  • Methodological Answer : Primary cortical neurons exposed to Aβ25-35 oligomers model Alzheimer’s disease. Cell viability (MTT assay), ROS production (DCFH-DA probe), and caspase-3 activity are measured. Co-treatment with the compound at 1–50 µM assesses dose-dependent protection. SH-SY5Y cells with induced oxidative stress (H₂O₂) further validate neuroprotection .

Q. How can structure-activity relationships (SAR) guide derivative design?

  • Methodological Answer : Systematic modification of the acetyl groups (e.g., replacing acetate with propionate) and aglycone hydroxylation patterns synthesizes analogs. SAR analysis via comparative IC₅₀ values in AChE and COX-2 inhibition assays identifies critical functional groups. QSAR models (e.g., CoMFA) correlate molecular descriptors with activity .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。